Distinct Lipophilicity and Polarity Profile Enhances CNS Drug-Likeness Compared to Unsubstituted 5-Phenyl-2H-tetrazole
The 4-bromo-3-methyl substitution significantly alters the physicochemical profile relative to the unsubstituted 5-phenyl-2H-tetrazole. Specifically, the target compound exhibits a calculated XLogP of 1.5 and a topological polar surface area (tPSA) of 54.5 Ų , compared to an XLogP of 1.35 and a tPSA of 54.5 Ų for 5-phenyl-2H-tetrazole [1]. This nuanced increase in lipophilicity, while maintaining identical tPSA, positions the compound favorably for central nervous system (CNS) drug design where moderate lipophilicity (1.5 < XLogP < 3) is often correlated with optimal blood-brain barrier penetration [2].
| Evidence Dimension | Physicochemical Properties (Lipophilicity and Polarity) |
|---|---|
| Target Compound Data | XLogP = 1.5; tPSA = 54.5 Ų |
| Comparator Or Baseline | 5-Phenyl-2H-tetrazole: XLogP = 1.35; tPSA = 54.5 Ų |
| Quantified Difference | XLogP increase of 0.15 units (11% increase) |
| Conditions | Calculated values using standard cheminformatics methods (XLogP3 and topological polar surface area). |
Why This Matters
This differentiation enables medicinal chemists to rationally select this compound for CNS-targeted libraries where a slight increase in lipophilicity is desired without increasing polar surface area.
- [1] PubChem. Compound Summary for CID 14223, 5-Phenyl-2H-tetrazole. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
